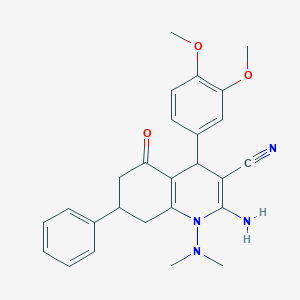

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes. DMQX has been extensively studied for its potential use in the treatment of various neurological disorders, including epilepsy, chronic pain, and addiction.

Wirkmechanismus

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor that is distinct from the glutamate binding site. By blocking the influx of calcium ions into the postsynaptic neuron, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits NMDA receptor-mediated synaptic transmission and plasticity, which can have profound effects on neuronal excitability and network activity.

Biochemical and Physiological Effects:

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in various experimental systems. It can inhibit the induction of long-term potentiation (LTP), a cellular process that underlies learning and memory, in the hippocampus. 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can also block the development of kindling, a model of epilepsy, and reduce hypersensitivity in models of chronic pain. In addition, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to attenuate the reinforcing effects of drugs of abuse, such as cocaine and nicotine, in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its well-characterized mechanism of action. However, there are also some limitations associated with its use. For example, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can have off-target effects on other ion channels and receptors, which can complicate data interpretation. In addition, its high potency can make it difficult to achieve a suitable dose-response curve, which can limit its utility in some experimental paradigms.

Zukünftige Richtungen

There are several future directions for research on 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and related compounds. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits or splice variants of the receptor. Another potential application is the use of 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a tool to investigate the role of NMDA receptors in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is growing interest in the use of NMDA receptor antagonists as a therapeutic approach for the treatment of psychiatric disorders, such as depression and schizophrenia.

Synthesemethoden

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the condensation of 3,4-dimethoxyaniline with ethyl acetoacetate to form the corresponding quinoxaline derivative. This intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to produce 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in high yield and purity.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to block NMDA receptor-mediated synaptic transmission and plasticity in the hippocampus, a brain region critical for learning and memory. 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been used to study the mechanisms underlying epileptogenesis and chronic pain, as well as the neurobiological basis of drug addiction.

Eigenschaften

Produktname |

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |

|---|---|

Molekularformel |

C26H28N4O3 |

Molekulargewicht |

444.5 g/mol |

IUPAC-Name |

2-amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C26H28N4O3/c1-29(2)30-20-12-18(16-8-6-5-7-9-16)13-21(31)25(20)24(19(15-27)26(30)28)17-10-11-22(32-3)23(14-17)33-4/h5-11,14,18,24H,12-13,28H2,1-4H3 |

InChI-Schlüssel |

HUUDARBXWKFUFH-UHFFFAOYSA-N |

SMILES |

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4 |

Kanonische SMILES |

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B303553.png)

![3-amino-N-(4-bromo-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303554.png)

![6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B303558.png)

![3-amino-N-(5-bromopyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303562.png)

![3-amino-N-(2,3-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303565.png)

![3-amino-N-(2-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303566.png)

![3-amino-N-(4-cyanophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303567.png)

![3-amino-N-(2-naphthyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303568.png)

![3-amino-N-(4-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303569.png)

![Methyl 4-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B303571.png)

![N-(3-acetylphenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303572.png)

![3-amino-N-(2-iodophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303573.png)

![3-amino-N-(5-fluoro-2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303575.png)

![3-amino-N-(5-chloro-2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303576.png)